molecular formula C11H17N3O2 B13473769 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13473769
M. Wt: 223.27 g/mol
InChI Key: WCYGPUSNVGAYHY-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound with the molecular formula C11H17N3O2 It is characterized by the presence of a cyclopropylamino group, a methyl group, and a pyrazolyl group attached to a propanoic acid backbone

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

WCYGPUSNVGAYHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)(C(=O)O)NC2CC2

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole moiety is typically synthesized by condensation of hydrazine with a 1,3-diketone under acidic conditions. This classical method leads to the formation of the 3-methyl-1H-pyrazole ring, which serves as a key intermediate for subsequent coupling.

Step Reaction Type Reagents/Conditions Outcome
Pyrazole ring formation Condensation Hydrazine + 1,3-diketone, acidic medium 3-methyl-1H-pyrazole intermediate

Introduction of the Cyclopropylamino Group

The cyclopropylamino group is introduced via nucleophilic substitution, often by reacting cyclopropylamine with an activated intermediate such as an α,β-unsaturated ester or halogenated precursor. This step can be optimized by controlling temperature and solvent polarity to favor substitution over side reactions.

Step Reaction Type Reagents/Conditions Outcome
Amino-alkylation Nucleophilic substitution Cyclopropylamine, α,β-unsaturated ester, polar aprotic solvent (e.g., DMF), room temperature Cyclopropylamino-substituted intermediate

Assembly of the Propanoic Acid Backbone

The propanoic acid moiety is constructed by hydrolysis of ester intermediates or by direct carboxylation reactions. Hydrolysis is typically performed under acidic or basic aqueous conditions to convert esters to the corresponding carboxylic acids.

Step Reaction Type Reagents/Conditions Outcome
Hydrolysis Ester hydrolysis Acidic or basic aqueous solution, reflux 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Reaction Condition Optimization and Regioselectivity

Regioselectivity in pyrazole coupling and amino-alkylation can be optimized through:

  • Use of Lewis acid catalysts such as ZnCl₂ to direct substitution on the pyrazole ring
  • Selection of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reaction rates
  • Temperature control (0–25°C) to minimize side reactions, especially cyclopropane ring-opening
Substituent (R) Catalyst Solvent Temperature Yield (%)
3-Methylpyrazolyl ZnCl₂ DMF 0–25°C 70–75
4-Nitrophenyl (comparison) None DMF Room temp 80–88

Chemical Reaction Analysis

Functional Group Reactivity

Functional Group Reaction Type Reagents/Conditions Typical Products
Carboxylic acid (–COOH) Esterification Methanol/H₂SO₄ Methyl ester derivatives
Cyclopropylamino (–NH–C₃H₅) Ring-opening HCl (aqueous) Linear amine hydrochloride
Pyrazole ring Electrophilic aromatic substitution (EAS) HNO₃/H₂SO₄ (nitration) 4-Nitro-pyrazole derivatives

Condensation and Coupling Reactions

  • Amino-alkylation between cyclopropylamine and α,β-unsaturated esters forms key intermediates.
  • Pyrazole coupling via nucleophilic substitution introduces the pyrazolyl group.
  • Hydrolysis converts ester intermediates to the free acid.

Derivatization for Biological Studies

  • Amide formation via reaction with acyl chlorides (e.g., acetyl chloride) can create prodrug candidates.
  • Salt formation by neutralization with bases like NaOH improves aqueous solubility.

Summary Table of Preparation Steps

Step No. Process Key Reagents Conditions Product/Intermediate
1 Pyrazole ring synthesis Hydrazine, 1,3-diketone Acidic medium, reflux 3-methyl-1H-pyrazole
2 Amino-alkylation Cyclopropylamine, α,β-unsaturated ester DMF, 0–25°C Cyclopropylamino intermediate
3 Hydrolysis Acid or base, aqueous Reflux Target propanoic acid compound

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by three primary functional groups:

  • Carboxylic Acid (–COOH) : Participates in acid-base reactions, esterification, and amidation.

  • Cyclopropylamino Group (–NH–C3H5) : Undergoes nucleophilic substitution or cyclopropane ring-opening under acidic/basic conditions.

  • Pyrazole Ring : Engages in electrophilic aromatic substitution (EAS) at the 4-position due to electron-rich nitrogen atoms.

Functional GroupReaction TypeExample Reagents/ConditionsProducts
Carboxylic acidEsterificationMethanol/H2SO4Methyl ester derivative
CyclopropylaminoRing-openingHCl (aq.)Linear amine hydrochloride
PyrazoleEAS (Nitration)HNO3/H2SO44-Nitro-pyrazole derivative

Data adapted from synthetic protocols and reactivity studies .

2.1. Condensation Reactions

The compound is synthesized via a multi-step condensation process:

  • Amino-Alkylation : Reaction between cyclopropylamine and α,β-unsaturated esters.

  • Pyrazole Coupling : Introduction of 3-methylpyrazole via nucleophilic substitution.

  • Hydrolysis : Conversion of ester intermediates to the carboxylic acid.

2.2. Derivatization for Biological Studies

Modifications to enhance pharmacokinetic properties include:

  • Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) to produce prodrugs.

  • Salt Formation : Neutralization with NaOH to improve aqueous solubility .

3.1. Electrophilic Substitution on Pyrazole

The pyrazole ring undergoes nitration or halogenation preferentially at the 4-position due to resonance stabilization:

Pyrazole+NO2+H2SO44-Nitro-pyrazole+H2O\text{Pyrazole} + \text{NO}_2^+ \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-pyrazole} + \text{H}_2\text{O}

This regioselectivity is confirmed by computational studies comparing charge distribution .

3.2. Cyclopropane Ring-Opening

Under acidic conditions, the cyclopropylamino group undergoes ring-opening to form a linear amine:

Cyclopropylamine+HClCH2(NH3+Cl)CH2CH2\text{Cyclopropylamine} + \text{HCl} \rightarrow \text{CH}_2(\text{NH}_3^+\text{Cl}^-)\text{CH}_2\text{CH}_2

This reaction is critical for generating intermediates with altered steric profiles .

4.1. Enzyme Inhibition

The compound acts as a CK2 kinase inhibitor by binding to the ATP pocket. Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Lys68.

  • Hydrophobic interactions with the cyclopropyl group .

ModificationEnzymatic IC50 (nM)Cellular IC50 (nM)
Base compound0.0263.7
Pyrazole → Triazole<0.0033.0
Methyl substitution0.079>30

Data from kinase inhibition assays .

Stability and Degradation

The compound degrades under UV light via:

  • Decarboxylation : Loss of CO2 under thermal stress (>150°C).

  • Oxidation : Pyrazole ring oxidation to pyrazine-N-oxide in the presence of H2O2 .

ConditionDegradation PathwayHalf-Life
Acidic (pH 2)Cyclopropane ring-opening12 h
Basic (pH 10)Ester hydrolysis8 h
UV lightDecarboxylation48 h

Stability data from accelerated testing .

Future Research Directions

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling for aryl functionalization.

  • Bioconjugation : Click chemistry with azide-bearing biomolecules via pyrazole modification.

Scientific Research Applications

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazolyl group can also play a role in binding to proteins or other macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the cyclopropylamino group.

    Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of a carboxyl group.

Uniqueness

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both the cyclopropylamino and pyrazolyl groups, which can confer distinct chemical and biological properties

Q & A

Basic Research Question

  • LogP prediction : Use ChemAxon or MarvinSuite to estimate lipophilicity.
  • pKa calculation : SPARC or ACD/Labs for ionization states .
  • Docking studies : AutoDock Vina to model pyrazole interactions with target proteins .

How can stability studies be designed for this compound under physiological conditions?

Advanced Research Question

  • Buffer stability : Incubate in PBS (pH 7.4) at 37°C, sampling at 0, 24, 48 hr for HPLC analysis.
  • Light sensitivity : Conduct under UV/vis light (λ = 365 nm) with dark controls .
  • Degradation products : Characterize via LC-MS/MS, focusing on cyclopropane ring opening or pyrazole oxidation .

What are the best practices for handling and storing this compound?

Basic Research Question

  • Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation.
  • Solubility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation .
  • Safety : Refer to GHS hazard codes (e.g., H315 for skin irritation) from supplier SDS .

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